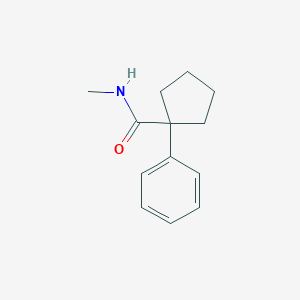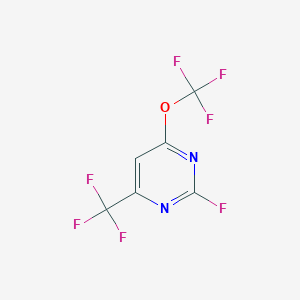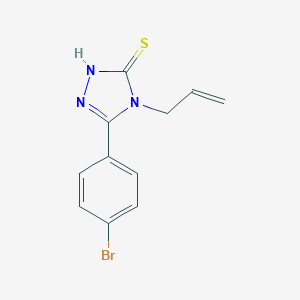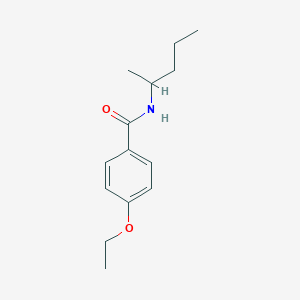![molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione CAS No. 53157-46-3](/img/structure/B186492.png)
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CL-17390” is a polyclonal antibody that targets aldehyde dehydrogenase 1 family member L1. This compound is used in immunofluorescence applications and shows reactivity with human, mouse, and rat samples .
Preparation Methods
The preparation of “CL-17390” involves antigen affinity purification. The antibody is conjugated with a fluorescent dye, CoraLite® Plus 488, which allows for its use in immunofluorescence applications . The specific synthetic routes and reaction conditions for the production of this compound are proprietary and not publicly disclosed.
Chemical Reactions Analysis
As “CL-17390” is an antibody, it does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to bind specifically to its target antigen, aldehyde dehydrogenase 1 family member L1, through antigen-antibody interactions. The binding is highly specific and does not involve chemical transformations .
Scientific Research Applications
“CL-17390” is widely used in scientific research, particularly in the fields of biology and medicine. Its primary application is in immunofluorescence, where it is used to detect the presence and distribution of aldehyde dehydrogenase 1 family member L1 in tissue samples. This can be particularly useful in studies related to cancer progression, as the loss of aldehyde dehydrogenase 1 family member L1 is associated with decreased apoptosis, increased cell motility, and cancer progression .
Mechanism of Action
The mechanism of action of “CL-17390” involves its binding to aldehyde dehydrogenase 1 family member L1. This binding is facilitated by the antigen-antibody interaction, where the antibody recognizes and binds to a specific epitope on the antigen. This interaction can be visualized using immunofluorescence, where the fluorescent dye conjugated to the antibody emits light upon excitation, allowing researchers to observe the location and abundance of the target protein in tissue samples .
Comparison with Similar Compounds
“CL-17390” is unique in its specificity for aldehyde dehydrogenase 1 family member L1. Similar compounds include other antibodies that target different members of the aldehyde dehydrogenase family or other proteins involved in similar biological pathways. For example, antibodies targeting aldehyde dehydrogenase 2 or aldehyde dehydrogenase 3 family members may have similar applications but different specificities and uses .
Properties
CAS No. |
53157-46-3 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H14N2O3/c21-12-5-6-16-15(9-12)11(10-19-16)7-8-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-6,9-10,19,21H,7-8H2 |
InChI Key |
QXPSOWPOHSZKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)


![3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186422.png)
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
![2-[3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B186430.png)


